N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide
Description
N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide is a pyridazine derivative characterized by a dihydropyridazinone core substituted with methyl, phenyl, and furan-2-carboxamide groups. Its 6-methyl and 4-phenyl substituents likely influence steric and electronic properties, while the furan-2-carboxamide moiety may enhance binding interactions via hydrogen bonding or π-stacking.
Properties
IUPAC Name |
N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenylpyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-10-12-18(13-11-15)26-22(24-23(28)19-9-6-14-29-19)20(21(27)16(2)25-26)17-7-4-3-5-8-17/h3-14H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIPZKPCTBQARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-methyl-2-(4-methylphenyl)-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its anticancer, antibacterial, and anticonvulsant activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C21H22N4O3
- Molecular Weight: 378.43 g/mol
This structure features a furan ring, a dihydropyridazine moiety, and various functional groups that contribute to its biological activity.
Anticancer Activity
Research has indicated that derivatives of pyridazinone compounds exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures showed potent cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggested that the presence of specific substituents on the phenyl rings enhances activity against cancer cells.
Table 1: Anticancer Activity Data
Antibacterial Activity
The compound also shows promise as an antibacterial agent. A study highlighted that certain derivatives exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial cell wall synthesis.
Table 2: Antibacterial Activity Data
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1 | Staphylococcus aureus | 32 | |
| 2 | Escherichia coli | 64 | |
| 3 | Pseudomonas aeruginosa | 128 |
Anticonvulsant Activity
The anticonvulsant potential of pyridazinone derivatives has been explored, with some compounds demonstrating significant protective effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems.
Case Study: Anticonvulsant Efficacy
In a controlled study, a derivative of the compound was tested on mice subjected to pentylenetetrazol-induced seizures. The results indicated a significant reduction in seizure duration and frequency compared to controls.
Research Findings
Recent studies have focused on optimizing the biological activity of this compound through structural modifications. The introduction of electron-withdrawing groups and varying the alkyl substituents on the phenyl rings have been shown to enhance potency across different biological assays.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide group undergoes nucleophilic substitution under basic conditions. For example:
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Hydrolysis : Acidic or alkaline conditions cleave the amide bond to yield furan-2-carboxylic acid and the corresponding amine derivative.
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Conditions : 6M HCl at 80°C for 12 hours.
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Yield : ~85% (isolated via recrystallization).
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| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Hydrolysis | 6M HCl, 80°C, 12h | Furan-2-carboxylic acid + Amine derivative | 85% |
Reactivity of the Dihydropyridazine Ring
The 2,5-dihydropyridazine ring participates in oxidation and cycloaddition reactions:
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Oxidation : Treatment with KMnO₄ in acetone converts the dihydropyridazine to a pyridazine derivative .
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Conditions : 0.1M KMnO₄, acetone, 25°C, 6h.
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Mechanism : Radical-mediated oxidation at the C5–N1 bond.
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[4+2] Cycloaddition : The electron-deficient ring reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts.
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Conditions : Reflux in toluene with BF₃·Et₂O catalysis.
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Aromatic Electrophilic Substitution
The 4-methylphenyl and phenyl groups undergo electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring.
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Yield : 72%.
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Furan Ring Reactivity
The furan moiety participates in:
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Diels-Alder Reactions : With electron-deficient dienophiles (e.g., acrylonitrile).
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Conditions : 120°C, DMF, 8h.
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Oxidation : H₂O₂/Fe²⁺ oxidizes the furan to a γ-lactone.
Catalytic Reactions
Palladium and gold catalysts enable cross-coupling and cyclization:
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Suzuki Coupling : The brominated derivative reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis .
| Catalyst | Reaction Type | Substrate | Product | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki Coupling | Brominated derivative | Biaryl analog | 92% |
Reductive Transformations
Stability and Side Reactions
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Thermal Degradation : Decomposes above 200°C, releasing CO and NH₃.
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Photodegradation : UV exposure (254 nm) induces ring-opening via C–N bond cleavage.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridazine Derivatives
Key Observations:
Substituent Effects: The target compound employs methyl and phenyl groups, which may confer moderate steric bulk and lipophilicity. In contrast, Patent Compounds 1 and 2 feature cyano and trifluoromethyl groups, which are electron-withdrawing and likely enhance metabolic stability and target binding . The morpholine ring in patent compounds improves solubility and bioavailability, a feature absent in the target compound.
Functional Group Contributions: The furan-2-carboxamide group in the target compound may act as a hydrogen-bond acceptor, whereas cyano groups in patent analogs could engage in dipole interactions or covalent binding.
Hypothesized Pharmacological Profiles
- However, the absence of strong electron-withdrawing groups may reduce potency compared to patent analogs.
- Patent Compounds: The trifluoromethyl and cyano groups likely enhance binding affinity (e.g., kinase or enzyme targets) and metabolic resistance, as seen in similar drug candidates . Morpholine substituents further optimize pharmacokinetics.
Methodological Considerations
Structural comparisons rely on techniques like X-ray crystallography (e.g., SHELX software for small-molecule refinement ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
